A Technical Guide to the Physicochemical Properties of 1-Amino-2-naphthol Hydrochloride
A Technical Guide to the Physicochemical Properties of 1-Amino-2-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-naphthol hydrochloride (CAS No: 1198-27-2) is a naphthylamine derivative that serves as a critical intermediate in the synthesis of various organic compounds, including azo dyes and pharmacologically relevant molecules.[1] Its utility in research and development stems from the reactive amino and hydroxyl groups on the naphthalene (B1677914) core. This document provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its applications, particularly in the context of drug discovery and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding.
Chemical and Physical Properties
1-Amino-2-naphthol hydrochloride is typically a crystalline powder whose color can range from white or light yellow to lilac-grey.[1][2] It is known to be hygroscopic and sensitive to light, necessitating storage in a cool, dry, and inert atmosphere.[1][3] While stable under normal, controlled conditions, it is unstable in solution and can undergo oxidation; this decomposition can be largely mitigated by the addition of antioxidants like sodium bisulfite or stannous chloride.[2][4]
Table 1: General and Physicochemical Properties of 1-Amino-2-naphthol Hydrochloride
| Property | Value | References |
| CAS Number | 1198-27-2 | [1][5] |
| Molecular Formula | C₁₀H₁₀ClNO | [1][5] |
| Molecular Weight | 195.65 g/mol | [1][6][7] |
| Appearance | White to light yellow or lilac to light grey crystalline powder | [1][2] |
| Melting Point | 250 °C (with decomposition) | [2] |
| Solubility | Soluble in water.[1] Slightly soluble in DMSO, Methanol, alcohol, and dilute HCl.[3][8] | |
| Stability | Hygroscopic; Light Sensitive; Unstable in solution (prone to oxidation).[1][3] | |
| Storage | Store in a refrigerator under an inert atmosphere.[1][3] |
Spectroscopic Profile
The structural identity of 1-Amino-2-naphthol hydrochloride is routinely confirmed using standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon framework.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the O-H stretch of the phenol, the N-H stretches of the ammonium (B1175870) salt, C-H stretches of the aromatic ring, and C=C stretching vibrations of the naphthalene core.[7][9]
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, allowing for the complete elucidation of its chemical structure.[10][11]
-
UV-Visible (UV-Vis) Spectroscopy: In one study involving the synthesis of the compound from an azo dye, the final product in ethanol (B145695) showed absorbance maxima (λmax) at 316 nm and 480 nm, indicating a conjugated system with n–π* electronic transitions.[12]
Experimental Protocols
The synthesis and purification of 1-Amino-2-naphthol hydrochloride are well-documented processes. The most common methods involve the chemical reduction of an azo dye or a nitroso-naphthol intermediate.
Experimental Protocol: Synthesis via Reduction of Orange II
This method utilizes the readily available azo dye, Orange II, and reduces it using a tin(II) chloride solution.
Materials:
-
Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)
-
Tin (Sn) metal or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve 50 g of Orange II in 500 mL of boiling water in a suitable reaction vessel.[8]
-
Separately, prepare a reducing solution by dissolving 65 g of tin in 375 mL of concentrated HCl.[8] Alternatively, a solution of 20.0 g of Tin(II) chloride in 60 cm³ of concentrated HCl can be prepared and warmed until clear.[12]
-
Slowly add the tin chloride solution to the hot Orange II solution. The mixture will begin to decolorize as the azo bond is reduced.[8][12]
-
Reflux the mixture for approximately 30 minutes or until the decolorization is complete.[8][12]
-
Filter the hot solution quickly to remove any insoluble impurities.[8]
-
Allow the filtrate to cool in an ice bath. The 1-Amino-2-naphthol hydrochloride will precipitate as colorless needles or a slightly dark precipitate.[8][12]
-
Collect the crystals by vacuum filtration and wash them with small portions of 20% hydrochloric acid and then ether to remove residual impurities.[4]
-
Dry the product in air or in a desiccator, protected from light.[4][12]
Experimental Protocol: Purification by Recrystallization
Crude 1-Amino-2-naphthol hydrochloride can be purified to obtain a high-purity crystalline product. The process relies on the differential solubility of the compound in a solvent at different temperatures.[13]
Materials:
-
Crude 1-Amino-2-naphthol hydrochloride
-
Deionized Water
-
Tin(II) chloride (Stannous chloride) solution
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude product in a minimum volume of hot water containing a few drops of Tin(II) chloride solution and an equal weight of concentrated HCl.[2][12] The stannous chloride acts as an antioxidant to prevent the compound from degrading during heating.[4]
-
If the solution has color, it may be clarified by adding a small amount of decolorizing carbon and filtering the hot solution.[4]
-
Add approximately half the solution's volume of concentrated HCl to the hot, clear filtrate.[2]
-
Allow the solution to cool slowly, ideally in an ice bath, without disturbance.[4]
-
Colorless, needle-like crystals of pure 1-Amino-2-naphthol hydrochloride will form.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[14]
Applications and Relevance in Drug Development
1-Amino-2-naphthol hydrochloride is a versatile building block in organic synthesis. Its primary applications include:
-
Dye Synthesis: It is a key precursor for producing various azo dyes.[1]
-
Heterocyclic Chemistry: It undergoes condensation with other reagents to form photochromic spirooxazines.[2]
-
Pharmaceutical and Agrochemical Synthesis: The compound serves as an intermediate in the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1]
While 1-Amino-2-naphthol hydrochloride itself is not typically the final active molecule, the broader class of aminoalkyl and amidoalkyl naphthols derived from it exhibits significant biological activities.[15] For drug development professionals, this class of compounds is of increasing interest due to its demonstrated potential as:
-
Antioxidants[16]
The structural motif of aminoalkyl naphthols makes them promising scaffolds for developing new therapeutic agents, especially against multidrug-resistant (MDR) pathogens.[15]
Visualized Workflows
To clarify the logical flow of synthesis and analysis, the following diagrams have been generated.
Caption: General Synthesis Workflow for 1-Amino-2-naphthol HCl.
Caption: Analytical Characterization Workflow.
References
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- 12. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
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